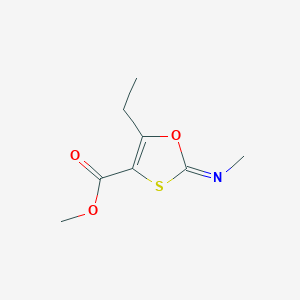
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol. This compound is known for its unique structure, which includes an oxathiole ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) typically involves the reaction of ethylamine with methyl 2-chloro-1,3-oxathiol-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the methylimino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathioles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) involves its interaction with specific molecular targets. The oxathiole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methylimino-1,3-oxathiole-4-carboxylate
- Ethyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Methyl 5-ethyl-2-imino-1,3-oxathiole-4-carboxylate
Uniqueness
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
145627-56-1 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-5-6(7(10)11-3)13-8(9-2)12-5/h4H2,1-3H3 |
InChI-Schlüssel |
BDOPNJFHPKZRBT-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
Kanonische SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
Synonyme |
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















